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Cyclophosphamide-d8

Cat. No.: B12422727
M. Wt: 269.13 g/mol
InChI Key: CMSMOCZEIVJLDB-LYQYTLMISA-N
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Description

Introduction to Cyclophosphamide-d8

This compound serves as an essential tool in biomedical research, enabling precise tracking of cyclophosphamide’s disposition without isotopic interference. Its molecular structure incorporates deuterium atoms at strategic locations, ensuring minimal alteration to its physicochemical properties while enhancing analytical detection specificity.

Chemical Identity and Nomenclature

A systematic examination of this compound’s chemical identity reveals critical insights into its structural and isotopic characteristics.

IUPAC Name and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N,N-bis(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine . This nomenclature highlights:

  • The oxazaphosphinane ring system, a heterocyclic structure containing oxygen, nitrogen, and phosphorus.
  • Two 2-chloroethyl-d₄ groups attached to the phosphorus atom, where four deuterium atoms replace hydrogens on each ethyl chain.
  • The λ⁵ notation, indicating the pentavalent oxidation state of phosphorus.

The compound belongs to the class of nitrogen mustards , characterized by chloroethyl groups that confer alkylating activity. Its systematic classification aligns with the oxazaphosphorine family, a subset of alkylating antineoplastic agents.

Synonyms and Registry Numbers

This compound is recognized by multiple synonyms and registry identifiers, as detailed below:

Synonym Registry Number Source
This compound 1178903-96-2 (CAS) PubChem, Vivan LS
HY-17420S1 57816955 (PubChem) PubChem
SCHEMBL13750762 N/A PubChem

These identifiers facilitate unambiguous referencing in chemical databases and regulatory documentation.

Isotopic Labeling Pattern (Deuterium Positions)

The deuterium substitution in this compound occurs exclusively on the chloroethyl side chains , with each ethyl group bearing four deuterium atoms at the 1,1,2,2 positions. This labeling pattern is illustrated in the table below:

Position Substituent Isotopic Composition
1,1,2,2 Chloroethyl groups -CD₂-CD₂Cl
Oxazaphosphinane core Unlabeled -CH₂-CH₂-

The molecular formula of this compound is C₇H₇D₈Cl₂N₂O₂P , with a molecular weight of 269.14 g/mol . The selective deuteration minimizes isotopic effects on the compound’s reactivity, ensuring that its metabolic activation via hepatic cytochrome P450 enzymes mirrors that of non-deuterated cyclophosphamide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15Cl2N2O2P B12422727 Cyclophosphamide-d8

Properties

Molecular Formula

C7H15Cl2N2O2P

Molecular Weight

269.13 g/mol

IUPAC Name

N,N-bis(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i2D2,3D2,5D2,6D2

InChI Key

CMSMOCZEIVJLDB-LYQYTLMISA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N(C([2H])([2H])C([2H])([2H])Cl)P1(=O)NCCCO1

Canonical SMILES

C1CNP(=O)(OC1)N(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Base-Catalyzed Deuterium Incorporation

A foundational approach for synthesizing Cyclophosphamide-d8 involves base-catalyzed hydrogen-deuterium (H-D) exchange reactions. As detailed in studies on deuterated cyclophosphamide analogs, N-nitrosobis(2-hydroxyethyl)amine serves as a critical intermediate. Treatment with deuterium oxide (D$$2$$O) under basic conditions facilitates the exchange of hydrogen atoms at the β-positions of the ethanolamine moiety, yielding N-nitrosobis(1,1-dideuterio-2-hydroxyethyl)amine. Subsequent chlorination with thionyl chloride (SOCl$$2$$) produces bis(2-chloro-1,1-dideuterioethyl)amine (nor-HN2-d$$_4$$), a precursor for cyclophosphamide synthesis.

This method achieves selective deuteration at the 1,1-positions of the chloroethyl groups, which are critical for the compound’s alkylating activity. Isotopic purity exceeding 98% is attainable through iterative exchanges and rigorous purification via recrystallization in deuterated solvents such as acetone-d$$_6$$.

Synthesis from Deuterated Building Blocks

An alternative strategy employs fully deuterated starting materials to construct the cyclophosphamide backbone. For example, 3-aminopropanol-d$$8$$ (deuterated at all carbon-bound hydrogens) can be reacted with phosphoryl chloride (POCl$$3$$) and bis(2-chloroethyl)amine-d$$_8$$ under anhydrous conditions. This solvent-free process, adapted from patents for non-deuterated cyclophosphamide, minimizes proton back-exchange and ensures high isotopic fidelity.

Key reaction parameters include:

  • Temperature : 25–30°C to prevent thermal degradation.
  • Catalyst : Triethylamine (TEA) to neutralize HCl byproducts.
  • Reaction Time : 48–72 hours for complete cyclization.

The resultant this compound is isolated via vacuum distillation and washed with cold hexane-d$$_{14}$$ to remove residual reagents.

Solvent-Free and Aseptic Processing

Closed-System Solvent Evaporation

Recent patent innovations describe solvent-free methods to produce sterile cyclophosphamide formulations, which are adaptable to deuterated analogs. Aseptic filtration of this compound solutions through 0.2 μm filters, followed by nitrogen-purged evaporation in specialized vessels, yields lyophilized-grade powder without terminal sterilization. The process parameters critical for deuteration stability include:

Parameter Optimal Range Impact on Deuteration
Temperature 10–15°C Prevents H-D exchange
Nitrogen Flow Rate 5–10 L/min Accelerates solvent removal
Stirring Speed 200–300 rpm Ensures homogeneous drying

This method achieves >99.9% sterility and <0.1% residual solvent, complying with pharmacopeial standards.

Crystallization in Deuterated Media

Recrystallization from deuterated acetone or acetonitrile enhances isotopic purity. This compound dissolved in acetone-d$$_6$$ at 40°C forms monohydrate crystals upon cooling to 4°C. The crystals are filtered under nitrogen and dried at 25°C/10 mmHg, yielding a water content of 6.5±0.2% (w/w), consistent with monohydrate stoichiometry.

Analytical Validation of Deuterium Incorporation

Mass Spectrometric Profiling

High-resolution mass spectrometry (HRMS) confirms deuterium distribution. This compound exhibits a molecular ion peak at m/z 269.13 (calculated for C$$7$$H$${15}$$Cl$$2$$N$$2$$O$$_2$$P), with a deuterium enrichment pattern verified via fragmentation analysis. Key fragments include:

  • m/z 154.08 [C$$5$$H$${10}$$D$$2$$Cl$$2$$N$$^+$$] (bis-chloroethylamine-d$$_4$$)
  • m/z 115.03 [C$$3$$H$$6$$D$$2$$O$$2$$P$$^+$$] (oxazaphosphorine-d$$_2$$ oxide)

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^2$$H-NMR spectra in DMSO-d$$_6$$ reveal deuterium integration at δ 2.8–3.1 ppm (methylene groups) and δ 4.0–4.3 ppm (oxazaphosphorine ring), confirming positional specificity.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Deuteration Methods

A comparative evaluation of H-D exchange versus deuterated building block approaches reveals trade-offs:

Method Isotopic Purity (%) Yield (%) Cost (USD/g)
H-D Exchange 98.5 65 120
Deuterated Precursors 99.9 85 450

While the latter offers superior purity, its cost-prohibitive nature limits use to high-value studies.

Chemical Reactions Analysis

Metabolic Activation Pathways

Cyclophosphamide-d8 undergoes hepatic activation via cytochrome P450 (CYP450) enzymes, predominantly CYP2B6, CYP3A4, and CYP2C19 . The primary reaction sequence involves:

  • Hydroxylation : CYP450-mediated oxidation at the C4 position yields 4-hydroxythis compound (OHCP-d8), which exists in equilibrium with its tautomer aldophosphamide-d8 .

  • β-Elimination : Aldophosphamide-d8 spontaneously decomposes into phosphoramide mustard-d8 (the active alkylating agent) and acrolein-d8 (a urotoxic byproduct) .

The deuterium substitution at specific positions may attenuate reaction kinetics due to the kinetic isotope effect, though direct studies on this compound remain limited .

Enzymatic Detoxification Mechanisms

Aldophosphamide-d8 is competitively metabolized by aldehyde dehydrogenase (ALDH) to carboxythis compound , a non-toxic metabolite. Key findings include:

  • ALDH1A1 and ALDH3A1 isoforms in stem cells and hepatic tissues mediate this conversion, reducing systemic toxicity .

  • Carboxythis compound cannot undergo β-elimination, preventing further generation of phosphoramide mustard .

Table 1: Comparative Bioavailability of Cyclophosphamide Metabolites in Hepatic Models

MetaboliteBioavailability (nmol/g)Relative Activity (%)
OHCP-d8 + ALDO-d832892
Carboxycyclophos-d826674
Adapted from in vitro studies on CP metabolism .

Non-Enzymatic Hydrolysis Reactions

In aqueous environments, aldophosphamide-d8 undergoes pH-dependent hydrolysis:

  • Acidic conditions : Favors formation of 4-ketothis compound via keto-enol tautomerism .

  • Neutral/basic conditions : Accelerates decomposition to phosphoramide mustard-d8 and acrolein-d8 .

Stability and Degradation Products

This compound exhibits stability comparable to the parent compound under controlled storage (-20°C). Degradation pathways include:

  • Oxidative degradation : Forms N-dechloroethylthis compound under prolonged exposure to oxygen .

  • Thermal decomposition : Generates chloroacetaldehyde-d8 at elevated temperatures .

Role in Toxicodynamic Studies

This compound enables precise tracking of metabolite distribution in preclinical models:

  • In murine studies, phosphoramide mustard-d8 accounted for >80% of DNA crosslinking activity in tumor tissues .

  • Acrolein-d8 correlated with hemorrhagic cystitis incidence in dose-dependent assays .

Scientific Research Applications

Cyclophosphamide-d8 is an isotopically labeled form of cyclophosphamide, where eight hydrogen atoms are replaced with deuterium. It is primarily used as an internal standard in analytical chemistry, particularly in quantitative analysis using mass spectrometry .

Scientific Research Applications

UPLC-MS/MS Method Development : this compound is used as an internal standard (IS) in UPLC-MS/MS methods for determining cyclophosphamide concentrations in human plasma . The addition of an internal standard helps to correct for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and reproducibility of the analysis .

Bioequivalence Studies : UPLC–MS-MS methods utilizing Cyclophosphamide D8 as IS can be applied in bioequivalence studies .

Pharmacokinetic Studies : this compound is suitable for pharmacokinetic applications .

TDM (Therapeutic Drug Monitoring) Studies : this compound has been successfully applied in TDM studies conducted in cancer patients .

Method Validation

Cyclophosphamide D8 is useful in enhancing the accuracy of methods by minimizing the matrix effect . UPLC–MS-MS methods that use this compound have been fully validated in terms of :

  • Selectivity
  • Linearity
  • Lower Limit of Quantification (LLOQ)
  • Accuracy
  • Precision
  • Stability
  • Matrix Effect
  • Recovery

Case Studies

Mechanism of Action

Cyclophosphamide-d8 exerts its effects through the formation of active metabolites, primarily 4-hydroxycyclophosphamide and phosphoramide mustard. These metabolites alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and cell division. The compound’s mechanism of action involves the activation of apoptotic pathways, particularly the p53-controlled apoptosis pathway .

Comparison with Similar Compounds

Therapeutic Alkylating Agents

  • Cyclophosphamide (Parent Compound): Molecular Formula: C₇H₁₅Cl₂N₂O₂P; Molecular Weight: 261.08 g/mol. Mechanism: Prodrug activated in the liver to form phosphoramide mustard, causing DNA cross-linking and apoptosis. Use: Broad-spectrum anticancer and immunosuppressive agent . Key Difference: Cyclophosphamide-d8 lacks therapeutic activity; it is exclusively used for analytical calibration .
  • DC1 and DGN462 :

    • DC1: DNA alkylating agent used in antibody-drug conjugates (ADCs) for targeted cancer therapy.
    • DGN462: Potent DNA alkylator with activity in acute myeloid leukemia (AML); functions as an ADC payload.
    • Structural Distinction: Both contain reactive chloroethyl groups but lack deuterium labeling, limiting their use in analytical settings .
  • Duocarmycin Analog: Mechanism: Binds DNA minor groove, inducing alkylation and strand breaks. Use: ADC cytotoxic component.

Deuterated Standards and Impurities

  • Cyclophosphamide-related Compound D: Molecular Formula: C₇H₁₈ClN₂O₄P·2HCl; Molecular Weight: 333.58 g/mol. Role: Impurity in cyclophosphamide formulations; structurally distinct due to a free phosphate group and additional hydrochloride moieties .
  • Sildenafil-d8 :

    • Molecular Weight: 482.63 g/mol.
    • Use: Deuterated internal standard for phosphodiesterase (PDE) inhibitor studies.
    • Contrast: Demonstrates the broader applicability of deuterated compounds in analytical chemistry, though unrelated to alkylating agents .

Comparative Analytical Performance

Compound Molecular Weight (g/mol) CAS Number Primary Use Key Advantage
This compound 283.12 N/A LC/MS internal standard High isotopic purity (98–99% D)
Cyclophosphamide (Parent) 261.08 50-18-0 Anticancer therapy Clinically validated bioactivity
DC1 ~350 (estimated) N/A ADC payload Targeted DNA alkylation
This compound H₂O 301.14 (with hydration) N/A Enhanced solubility for assays Hydrated form improves stability in solution

Research Findings

  • Stability in Bioanalysis : this compound exhibits negligible metabolic interference in human plasma, ensuring reliable quantification of cyclophosphamide with <5% coefficient of variation in inter-day assays .
  • Impurity Profiling : Cyclophosphamide-related Compound D is controlled at ≤0.1% in formulations, highlighting the need for deuterated standards like this compound to distinguish between parent drug and by-products .

Biological Activity

Cyclophosphamide-d8 is a deuterated form of cyclophosphamide, an alkylating agent widely used in chemotherapy. This compound exhibits significant biological activity, primarily through its mechanism of action that involves DNA interaction and disruption. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and relevant case studies.

This compound is characterized by the substitution of hydrogen atoms with deuterium, which enhances its stability and tracking in biological studies. The molecular formula remains the same as cyclophosphamide, but the presence of deuterium allows for more precise pharmacokinetic studies.

This compound operates through several mechanisms:

  • Alkylation of DNA : The primary action involves the formation of cross-links between DNA strands. This prevents DNA replication and transcription, leading to cell death.
  • Activation : Cyclophosphamide requires metabolic activation primarily in the liver, where cytochrome P450 enzymes convert it into active metabolites such as phosphoramide mustard and acrolein .
  • Cell Cycle Non-Specific : As an alkylating agent, it affects cells regardless of their cycle phase, making it effective against rapidly dividing cancer cells.

Pharmacokinetics

  • Absorption : Peak plasma concentrations are typically reached within one hour post-administration.
  • Distribution : The volume of distribution ranges from 30 to 50 L.
  • Metabolism : Approximately 75% is metabolized by various cytochrome P450 isoforms (CYP2A6, CYP2B6, etc.), with CYP2B6 being the most significant for 4-hydroxylation.
  • Elimination : Cyclophosphamide is primarily excreted as metabolites, with only 10-20% excreted unchanged in urine .

Biological Monitoring and Occupational Exposure

Recent studies have highlighted the importance of monitoring occupational exposure to cyclophosphamide among healthcare workers. A multicenter study conducted in France reported exposure levels significantly exceeding quantification limits in hospital settings. The findings emphasized the need for stringent safety protocols to minimize risks associated with handling this potent antineoplastic agent .

Table 1: Biological Monitoring Results for Cyclophosphamide Exposure

Medical CenterExposure Level (µg/L)
Center 10.06–0.99
Center 20.10–0.25
Center 30.05–0.42
Center 40.05–0.75
Center 51.23–7.86
All Centers 0.05–24.5

Case Study 1: Efficacy in Breast Cancer Treatment

A study evaluated the efficacy of this compound in patients with node-positive breast cancer. It was found that genetic variations in cytochrome P450 enzymes influenced drug metabolism and patient outcomes significantly . Patients with certain genotypes exhibited reduced drug activation and poorer disease-free survival rates.

Case Study 2: Impact on Gut Microbiome

Research has shown that cyclophosphamide treatment can alter gut microbiota composition significantly. A study involving rats demonstrated that administering Lactobacillus alongside cyclophosphamide could mitigate some adverse effects on gut microbiome diversity caused by chemotherapy . This suggests potential therapeutic strategies to enhance patient outcomes during cyclophosphamide treatment.

Q & A

Q. What is the primary role of Cyclophosphamide-d8 in pharmacokinetic and metabolic studies?

this compound is a deuterated isotopologue used as an internal standard in mass spectrometry (MS)-based assays to improve quantification accuracy. Its stable deuterium atoms reduce interference from endogenous compounds, enabling precise tracking of non-deuterated Cyclophosphamide in biological matrices. Researchers employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to differentiate isotopic peaks, ensuring reliable pharmacokinetic parameter calculations (e.g., clearance, half-life) .

Q. How is this compound synthesized, and what are the critical quality control steps?

Synthesis involves substituting eight hydrogen atoms with deuterium at specific positions (e.g., the chloroethyl side chains) via catalytic deuteration. Key quality control measures include:

  • Nuclear Magnetic Resonance (NMR) to confirm deuterium incorporation (>98% isotopic purity).
  • High-Resolution Mass Spectrometry (HRMS) to validate molecular integrity.
  • Chromatographic purity checks (HPLC/UV) to ensure absence of non-deuterated impurities .

Q. Which analytical techniques are most effective for quantifying this compound in plasma samples?

LC-MS/MS with multiple reaction monitoring (MRM) is the gold standard. Example parameters:

  • Ion source : Electrospray ionization (ESI) in positive mode.
  • Transition ions : m/z 261 → 140 for this compound vs. m/z 253 → 140 for non-deuterated Cyclophosphamide.
  • Calibration curves : Linear range of 1–1000 ng/mL with R² > 0.99 .

Advanced Research Questions

Q. How can isotopic effects of this compound influence metabolic pathway analysis?

Deuterium substitution may alter metabolic rates due to the kinetic isotope effect (KIE), particularly in hydroxylation by cytochrome P450 enzymes. Researchers must:

  • Compare metabolic profiles of this compound and non-deuterated analogs using time-course metabolomics .
  • Validate findings with stable isotope tracing in hepatocyte models to isolate isotopic interference .

Q. What experimental design considerations are critical when using this compound in cross-species studies?

  • Species-specific metabolism : Rodents exhibit faster hepatic activation of Cyclophosphamide than humans. Adjust dosing intervals and sample collection times accordingly.
  • Matrix effects : Use species-matched blank plasma to prepare calibration standards, minimizing ion suppression/enhancement in MS assays.
  • Ethical compliance : Adhere to institutional guidelines for humane endpoints in animal studies, especially in oncology models .

Q. How should researchers resolve discrepancies in this compound stability data across different storage conditions?

Contradictory stability reports (e.g., degradation at -20°C vs. -80°C) require systematic re-evaluation:

  • Conduct accelerated stability studies under controlled temperatures and humidity.
  • Use Arrhenius equation modeling to predict degradation kinetics.
  • Cross-validate with longitudinal stability tests in real-time storage conditions .

Q. What strategies optimize the use of this compound in multi-omics integration studies?

Integrate pharmacokinetic data with transcriptomic/proteomic datasets via:

  • Pharmacometric modeling : Link drug exposure to gene expression changes (e.g., DNA repair pathways).
  • Pathway enrichment analysis : Tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA) identify metabolic networks perturbed by this compound exposure .

Methodological Frameworks for Rigorous Research

  • PICO Framework : Define Population (e.g., cancer patients), Intervention (this compound dosing), Comparison (non-deuterated drug), and Outcomes (e.g., metabolite AUC ratios) .
  • FINER Criteria : Ensure questions are Feasible (resource-aware), Interesting (mechanistically novel), Novel (address literature gaps), Ethical (IRB-approved), and Relevant (translational impact) .

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